N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

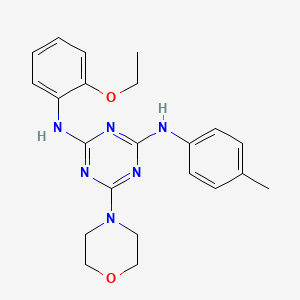

N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted at the N2, N4, and C6 positions. The N2 position is occupied by a 2-ethoxyphenyl group, the N4 by a p-tolyl (4-methylphenyl) group, and the C6 by a morpholino (tetrahydro-1,4-oxazin-4-yl) moiety.

Properties

IUPAC Name |

2-N-(2-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-3-30-19-7-5-4-6-18(19)24-21-25-20(23-17-10-8-16(2)9-11-17)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVEMVNMAGXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, focusing on its antiproliferative properties against various cancer cell lines.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6O |

| Molecular Weight | 356.43 g/mol |

| CAS Number | 866088-08-6 |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown significant efficacy against triple-negative breast cancer (MDA-MB231) cells.

Case Study: Anticancer Activity

In a study evaluating a series of triazine derivatives, this compound exhibited the following results:

- Cell Line : MDA-MB231 (triple-negative breast cancer)

- Concentration Tested : 10 μM

- Growth Inhibition : Greater than 50% reduction in cell viability was observed.

These findings suggest that the compound may inhibit cell proliferation through mechanisms distinct from traditional pathways such as dihydrofolate reductase (DHFR) inhibition .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in proliferation and apoptosis.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other similar triazine derivatives.

| Compound Name | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl) | MDA-MB231 | <10 | Significant antiproliferative effect |

| N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl) | DU145 (prostate cancer) | 15 | Moderate activity |

| N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl) | A549 (lung cancer) | 20 | Lower efficacy compared to above |

Conclusion and Future Directions

This compound demonstrates promising biological activity as an antiproliferative agent against specific cancer cell lines. Further research is warranted to elucidate its mechanism of action and potential therapeutic applications. Future studies should also explore its efficacy in vivo and assess its safety profile for clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,3,5-triazine derivatives, emphasizing substituent variations and their implications:

Substituent Variations at the N2 Position

- N2-(2-Ethoxyphenyl) vs. N2-(3-Fluorophenyl): The compound N2-(3-Fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride () replaces the ethoxyphenyl group with a fluorophenyl substituent.

- N2-(p-Tolyl) vs. N2-(4-Methoxyphenyl): The compound 4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine () substitutes the ethoxy group with a methoxy group. The methoxy group’s smaller size and lower lipophilicity may reduce steric hindrance, improving binding affinity in receptor-targeted applications .

Substituent Variations at the C6 Position

- 6-Morpholino vs. 6-Chloromethyl: N2-(3-Chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine () replaces the morpholino group with a chloromethyl substituent. The chloromethyl group’s reactivity could facilitate further derivatization but may compromise stability under physiological conditions .

- 6-Morpholino vs. 6-[(4-Phenylpiperazin-1-yl)methyl]: The compound 6-[(4-phenylpiperazin-1-yl)methyl]-N2-p-tolyl-1,3,5-triazine-2,4-diamine () introduces a phenylpiperazinylmethyl group. This bulkier substituent may enhance interactions with hydrophobic binding pockets but reduce aqueous solubility .

Substituent Variations at the N4 Position

- N4-(p-Tolyl) vs. N4-(4-Chlorophenyl) :

N2-(4-Chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine () substitutes p-tolyl with a chlorophenyl group. The chloro group’s electronegativity could strengthen π-π stacking interactions in materials science applications .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Accessibility: Morpholino-substituted triazines (e.g., ) are typically synthesized via nucleophilic substitution reactions, with yields exceeding 80% under optimized conditions .

- Biological Relevance : Analogues like 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine () are precursors to herbicides, highlighting the agrochemical utility of triazine scaffolds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N2-(2-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine?

- Methodology :

- Stepwise Nucleophilic Substitution : Begin with cyanuric chloride as the triazine core. React sequentially with 2-ethoxyaniline (N2), p-toluidine (N4), and morpholine (position 6) under controlled conditions.

- Solvent Selection : Use polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane) to enhance reactivity.

- Temperature Control : Maintain reflux temperatures (80–110°C) to ensure complete substitution while avoiding decomposition .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural integrity and purity of this triazine derivative?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) and aromatic protons (p-tolyl methyl at δ 2.3 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z ~462) .

- Elemental Analysis : Validate C, H, N percentages (±0.3% deviation from theoretical values) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- In Vitro Assays :

- Kinase Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Antimicrobial Activity : Use broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. chloro substituents) influence bioactivity and selectivity?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Swapping : Compare analogues (e.g., replace 2-ethoxyphenyl with 3-chlorophenyl) to assess changes in kinase inhibition potency. Fluorinated phenyl groups (e.g., 3-F) may enhance binding via halogen bonding .

- Morpholine Replacement : Substitute morpholine with piperidine to evaluate steric/electronic effects on cellular uptake .

- Quantitative Analysis : Use IC ratios and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with membrane permeability .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Troubleshooting Framework :

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .

- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation as a confounding factor .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- In Silico Workflow :

- ADME Prediction : Use SwissADME to estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) to identify critical hydrogen bonds (e.g., morpholine O with Lys833) .

- QSAR Modeling : Train models on triazine derivatives’ IC data to prioritize substituents for synthesis .

Q. What methodologies elucidate the compound’s mechanism of action in modulating cellular pathways?

- Mechanistic Studies :

- RNA Sequencing : Profile gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated vs. untreated cells .

- Pull-Down Assays : Use biotinylated probes to identify protein targets (e.g., HSP90) in cancer cell lysates .

- Metabolomics : Track ATP/NADH levels via LC-MS to assess metabolic disruption .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound during laboratory use?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.